1-{[4-(Dodecylsulfanyl)butyl]sulfanyl}dodecane
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Overview
Description
1-{[4-(Dodecylsulfanyl)butyl]sulfanyl}dodecane is an organic compound with the molecular formula C28H58S2. It is characterized by the presence of two dodecylsulfanyl groups connected by a butyl chain.
Preparation Methods
The synthesis of 1-{[4-(Dodecylsulfanyl)butyl]sulfanyl}dodecane typically involves the reaction of dodecylthiol with 1,4-dibromobutane under controlled conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the bromine atom, leading to the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
1-{[4-(Dodecylsulfanyl)butyl]sulfanyl}dodecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the corresponding sulfides using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
1-{[4-(Dodecylsulfanyl)butyl]sulfanyl}dodecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics and function.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-{[4-(Dodecylsulfanyl)butyl]sulfanyl}dodecane involves its interaction with molecular targets such as proteins and lipids. The sulfanyl groups can form reversible covalent bonds with thiol groups in proteins, affecting their function. Additionally, the compound’s hydrophobic dodecyl chains allow it to integrate into lipid bilayers, influencing membrane properties and dynamics .
Comparison with Similar Compounds
Similar compounds to 1-{[4-(Dodecylsulfanyl)butyl]sulfanyl}dodecane include:
1-{[4-(Hexadecylsulfanyl)butyl]sulfanyl}hexadecane: Similar structure but with longer alkyl chains, leading to different physical properties.
1-{[4-(Octylsulfanyl)butyl]sulfanyl}octane: Shorter alkyl chains, resulting in different solubility and reactivity.
1-{[4-(Methylsulfanyl)butyl]sulfanyl}methane: Much shorter alkyl chains, significantly altering its chemical behavior and applications
This compound stands out due to its balanced chain length, providing a unique combination of hydrophobicity and reactivity that is valuable in various scientific and industrial contexts.
Properties
CAS No. |
63347-83-1 |
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Molecular Formula |
C28H58S2 |
Molecular Weight |
458.9 g/mol |
IUPAC Name |
1-(4-dodecylsulfanylbutylsulfanyl)dodecane |
InChI |
InChI=1S/C28H58S2/c1-3-5-7-9-11-13-15-17-19-21-25-29-27-23-24-28-30-26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
InChI Key |
MWVKKAWUUZOUGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCCCCSCCCCCCCCCCCC |
Origin of Product |
United States |
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